Einecs 246-370-9
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Overview
Description
Einecs 246-370-9, also known as 4-nonylphenol (branched), is a chemical compound that belongs to the family of alkylphenols. It is characterized by the presence of a phenol group substituted with a branched nonyl group. This compound is widely used in various industrial applications due to its surfactant properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-nonylphenol (branched) is typically synthesized through the alkylation of phenol with nonene, a branched alkene. The reaction is catalyzed by an acid, such as sulfuric acid or phosphoric acid, under controlled temperature and pressure conditions. The reaction can be represented as follows:
C6H5OH+C9H18→C6H4(C9H19)OH
Industrial Production Methods
In industrial settings, the production of 4-nonylphenol (branched) involves large-scale alkylation processes. The reaction is carried out in reactors equipped with temperature and pressure control systems to ensure optimal yield and purity. The product is then purified through distillation and other separation techniques to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions
4-nonylphenol (branched) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxidation products.
Reduction: It can be reduced to form corresponding alcohols.
Substitution: It can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid, sulfuric acid, and halogens under controlled conditions.
Major Products Formed
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of nonylphenol alcohols.
Substitution: Formation of nitro, sulfonyl, and halogenated derivatives.
Scientific Research Applications
4-nonylphenol (branched) has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant and emulsifier in various chemical reactions and processes.
Biology: Studied for its endocrine-disrupting properties and effects on aquatic organisms.
Medicine: Investigated for its potential effects on human health, particularly in relation to hormone disruption.
Industry: Used in the production of detergents, plastics, and other industrial products due to its surfactant properties.
Mechanism of Action
The mechanism of action of 4-nonylphenol (branched) involves its interaction with estrogen receptors, leading to endocrine disruption. It mimics the action of natural estrogens, binding to estrogen receptors and altering the normal hormonal balance. This can result in various physiological effects, particularly in aquatic organisms exposed to the compound in the environment.
Comparison with Similar Compounds
Similar Compounds
Nonylphenol: A linear isomer of 4-nonylphenol (branched) with similar surfactant properties.
Octylphenol: Another alkylphenol with a shorter alkyl chain, used in similar applications.
Dodecylphenol: An alkylphenol with a longer alkyl chain, also used as a surfactant.
Uniqueness
4-nonylphenol (branched) is unique due to its branched alkyl chain, which imparts distinct physical and chemical properties compared to its linear counterparts. This branching can affect its solubility, reactivity, and interaction with biological systems, making it a compound of particular interest in both industrial and environmental contexts.
Properties
CAS No. |
24625-16-9 |
---|---|
Molecular Formula |
C10H24N2O6 |
Molecular Weight |
268.31 g/mol |
IUPAC Name |
2-aminoethanol;hexanedioic acid |
InChI |
InChI=1S/C6H10O4.2C2H7NO/c7-5(8)3-1-2-4-6(9)10;2*3-1-2-4/h1-4H2,(H,7,8)(H,9,10);2*4H,1-3H2 |
InChI Key |
PHNYVRDRHAKZGK-UHFFFAOYSA-N |
Canonical SMILES |
C(CCC(=O)O)CC(=O)O.C(CO)N.C(CO)N |
Origin of Product |
United States |
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